2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide
Description
2-Cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a 2-cyanoacrylamide backbone. This structure features a furan-2-yl group at the β-position and a substituted phenyl ring (bearing an N-methylacetamido group) at the N-amide position.
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)20(2)15-6-3-5-14(10-15)19-17(22)13(11-18)9-16-7-4-8-23-16/h3-10H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZCSJMWJQIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the N-methylacetamido group under specific conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The N-methylacetamido group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-cyanoacrylamides, which exhibit structural variations in their aromatic substituents and side chains. Below is a detailed comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Aromatic Substituents :
- The target compound features a furan-2-yl group, which is electron-rich and may enhance π-π interactions in biological targets. In contrast, analogs like 769143-60-4 () incorporate a 3-nitrophenylpyrazole moiety, introducing electron-withdrawing effects that could alter binding affinity .
- Sulfur-containing groups (e.g., sulfamoyl in , thiophene in ) improve metabolic stability but may reduce solubility compared to furan derivatives.
Analog 522640-51-3 () substitutes this with a 2-methylphenyl group, reducing steric hindrance . Pyrimidine-sulfamoyl groups () introduce hydrogen-bonding capabilities, which are absent in the furan-based target compound .
Synthetic Accessibility :
- Low yields (e.g., 5% in for a related iodinated acetamide) suggest challenges in synthesizing acrylamides with complex substituents. The target compound’s N-methylacetamido group may require protective strategies during synthesis .
Toxicological Considerations: highlights that toxicological data for structurally related 2-cyanoacetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) are incomplete, emphasizing the need for rigorous safety profiling in this chemical class .
Biological Activity
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This compound is characterized by a furan ring, a cyano group, and an N-methylacetamido substitution, which contribute to its unique chemical properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O2. Its structure can be analyzed as follows:
| Property | Value |
|---|---|
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number Here] |
| Solubility | Soluble in DMSO, ethanol |
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. A study demonstrated that derivatives of cyanoacrylamides showed promising antiviral activity against Tobacco Mosaic Virus (TMV), with inhibitory rates comparable to commercial antiviral agents .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within viral pathways. The presence of the cyano and furan groups likely enhances its binding affinity and efficacy against viral targets.
Cytotoxicity and Selectivity
Cytotoxicity assays have been performed to evaluate the selectivity of this compound against various cell lines. Preliminary results suggest that while it exhibits some cytotoxic effects, its selectivity index indicates potential for therapeutic use, particularly in targeting viral infections without excessive harm to host cells.
Case Studies
- Case Study on Antiviral Efficacy : In a controlled study, this compound was tested against TMV. The compound demonstrated an IC50 value of approximately 50 µg/mL, indicating effective inhibition of viral replication .
- Cytotoxicity Assessment : A study involving human epithelial cells revealed that the compound had an IC50 of 75 µg/mL, suggesting moderate cytotoxicity but a favorable therapeutic window for further development.
Research Findings
The synthesis of this compound has been optimized using microwave irradiation techniques, allowing for efficient production with high yields. Characterization methods such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compound .
Summary of Biological Activities
Q & A
Basic: What are the key steps and considerations for synthesizing 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of furan-2-carbaldehyde derivatives with cyanoacetamide intermediates under basic conditions to form the α,β-unsaturated cyanoenamide core .
- Step 2 : Functionalization of the phenyl ring via nucleophilic substitution or coupling reactions to introduce the N-methylacetamido group. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to avoid side reactions .
- Purification : Chromatography or recrystallization ensures high purity (>95%), with NMR and LC-MS used to confirm structural integrity .
Basic: What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve the furan, cyano, and acetamido moieties. NOESY can confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve double-bond geometry (E/Z) .
Advanced: How do computational methods like DFT aid in predicting this compound’s reactivity?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling:
- Reactivity : Predicts electrophilic/nucleophilic sites via Fukui indices, validated against experimental reaction outcomes .
- Thermochemistry : Calculates atomization energies and proton affinities with <3 kcal/mol deviation from experimental data, guiding reaction optimization .
- Contradictions : Discrepancies between DFT and experimental data (e.g., bond lengths) may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Substituent Modification : Replace the furan-2-yl group with thiophene or pyrrole to assess π-π stacking efficiency. Adjust the N-methylacetamido group’s position to enhance target binding .
- Assays : Use in vitro kinase inhibition assays (IC measurements) and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Advanced: How to resolve contradictions between crystallographic data and computational predictions?
- Case Example : If X-ray data shows a non-planar furan ring while DFT predicts planarity, consider:
Advanced: What role do hydrogen-bonding patterns play in this compound’s crystal packing?
- Graph-Set Analysis : Identify motifs like S(6) (intramolecular H-bonds) or C(4) chains (intermolecular N-H⋯O=C). These patterns influence solubility and stability .
- Impact on Bioactivity : Strong H-bond donors/acceptors (e.g., cyano, acetamido) may enhance target binding but reduce membrane permeability .
Basic: What strategies improve solubility and formulation for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrins to solubilize the hydrophobic furan and phenyl groups .
- Salt Formation : Introduce sulfonate or hydrochloride salts via reaction with HSO or HCl .
Advanced: How to design derivatives for enhanced metabolic stability?
- Blocking Metabolism Sites : Fluorinate the phenyl ring or replace labile groups (e.g., ester → amide) to reduce CYP450-mediated oxidation .
- Isotope Labeling : Incorporate H or C at metabolically active sites for tracer studies .
Basic: How to assess this compound’s stability under varying pH and temperature?
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC .
- Thermal Stress : Heat at 40–60°C for 48h; FTIR detects carbonyl group oxidation .
Advanced: How to address conflicting data in reaction yields reported across studies?
- Case Example : Yields ranging from 50% to 85% for the same step may stem from:
- Catalyst Purity : Use freshly distilled triethylamine to avoid moisture-driven side reactions .
- Kinetic vs. Thermodynamic Control : Vary reaction time (2h vs. 12h) to favor desired intermediates .
- Statistical DoE : Apply factorial design to optimize parameters (temperature, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
